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molecular formula C6H14O3<br>C6H14O3<br>(CH3OCH2CH2)2O B029089 Diglyme CAS No. 111-96-6

Diglyme

Cat. No. B029089
M. Wt: 134.17 g/mol
InChI Key: SBZXBUIDTXKZTM-UHFFFAOYSA-N
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Patent
US05733914

Procedure details

A mixture of 0.155 g (0.40 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37, 0.167 g (0.80 mmol) of 4-(2-diethylaminoethoxy)aniline and 1 mL of (2-methoxyethyl)ether (bp 162° C.) was heated with stirring in a 150° C. oil bath. All solid gradually dissolved over a period of 10 minutes. The solution was heated another 10 minutes and cooled to 100° C. Water was added dropwise until slight turbidity. The crystals that separated on inducement were filtered, washed with 0.5 mL of ether and 2 mL of water, and dried; wt 0.105 g. Purification was effected by chromatography eluting with chloroform, then ethyl acetate and finally 10% methanol/chloroform to obtain fraction with pure product. The eluent was evaporated to dryness. The remaining amorphous solid was dissolved in 1 mL of warm ethyl acetate. The crystals that separated on inducement were filtered and washed sparingly with ethyl acetate and ether; wt 0.042 g; mp 141°-143° C.
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:20](=[O:21])[N:19]([CH3:22])[C:12]2[N:13]=[C:14](SC)[N:15]=[CH:16][C:11]=2[CH:10]=1.[CH2:23]([N:25]([CH2:36][CH3:37])[CH2:26][CH2:27][O:28][C:29]1[CH:35]=[CH:34][C:32]([NH2:33])=[CH:31][CH:30]=1)[CH3:24].COCCOCCOC>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:20](=[O:21])[N:19]([CH3:22])[C:12]2[N:13]=[C:14]([NH:33][C:32]3[CH:31]=[CH:30][C:29]([O:28][CH2:27][CH2:26][N:25]([CH2:36][CH3:37])[CH2:23][CH3:24])=[CH:35][CH:34]=3)[N:15]=[CH:16][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0.155 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)SC)N(C1=O)C
Name
Quantity
0.167 g
Type
reactant
Smiles
C(C)N(CCOC1=CC=C(N)C=C1)CC
Name
Quantity
1 mL
Type
reactant
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring in a 150° C. oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISSOLUTION
Type
DISSOLUTION
Details
All solid gradually dissolved over a period of 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated another 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 100° C
CUSTOM
Type
CUSTOM
Details
The crystals that separated on inducement
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with 0.5 mL of ether and 2 mL of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
ethyl acetate and finally 10% methanol/chloroform to obtain fraction with pure product
CUSTOM
Type
CUSTOM
Details
The eluent was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The remaining amorphous solid was dissolved in 1 mL of warm ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crystals that separated on inducement
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed sparingly with ethyl acetate and ether

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)NC2=CC=C(C=C2)OCCN(CC)CC)N(C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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